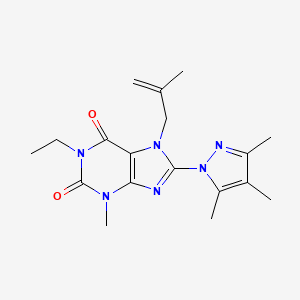
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a sulfonyl group attached to a chloromethylphenyl moiety and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Sulfonyl Chloride Intermediate:
- Starting with 3-chloro-2-methylbenzenesulfonyl chloride, which can be synthesized by chlorosulfonation of 3-chloro-2-methylbenzene.
- Reaction conditions: Chlorosulfonic acid and sulfur trioxide at low temperatures.
-
Nucleophilic Substitution:
- The sulfonyl chloride intermediate reacts with piperazine to form the sulfonyl-piperazine derivative.
- Reaction conditions: Anhydrous conditions, typically in the presence of a base like triethylamine.
-
Alkylation:
- The final step involves the alkylation of the sulfonyl-piperazine derivative with thiophen-3-ylmethyl chloride.
- Reaction conditions: Solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine undergoes various chemical reactions, including:
-
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures.
-
Reduction: The sulfonyl group can be reduced to a sulfide.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Anhydrous solvents, low temperatures.
-
Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles.
- Common reagents: Sodium methoxide, potassium thiolate.
- Conditions: Polar aprotic solvents, elevated temperatures.
Major Products:
- Oxidation of the thiophene ring yields sulfoxides or sulfones.
- Reduction of the sulfonyl group yields the corresponding sulfide.
- Nucleophilic substitution of the chlorine atom yields various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structure.
- Investigated for its activity against certain biological targets, including enzymes and receptors.
Industry:
- Utilized in the development of new materials with specific properties.
- Potential use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds, while the piperazine ring can interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methylpiperazine
- 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2-thienylmethyl)piperazine
Comparison:
- The presence of the thiophen-3-ylmethyl group in 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine imparts unique electronic and steric properties compared to its analogs.
- This compound may exhibit different reactivity and biological activity due to the electronic effects of the thiophene ring.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c1-13-15(17)3-2-4-16(13)23(20,21)19-8-6-18(7-9-19)11-14-5-10-22-12-14/h2-5,10,12H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSZXAQXWUQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2752061.png)

![3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2752064.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2752065.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2752067.png)




![2-[(6-chloropyridazin-3-yl)sulfanyl]acetic acid](/img/structure/B2752078.png)
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2752079.png)


![2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2752083.png)
